Product packaging for Methyl 4-(5-aminopyrazin-2-yl)benzoate(Cat. No.:)

Methyl 4-(5-aminopyrazin-2-yl)benzoate

Cat. No.: B12945086
M. Wt: 229.23 g/mol
InChI Key: KUWGDZFSDSBFCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Description Methyl 4-(5-aminopyrazin-2-yl)benzoate is a chemical compound for research and development use only. It is not intended for diagnostic, therapeutic, or any other human use. Structure and Properties This compound features a benzoate core linked to an aminopyrazine ring, making it a potential building block in pharmaceutical and organic synthesis. The presence of both an amino group and an ester on aromatic systems offers two distinct sites for further chemical modification. Researchers can utilize the amino group for condensation reactions to form Schiff bases or amides, while the ester can be hydrolyzed to the corresponding acid or used in transesterification reactions . Research Applications While the specific applications of this compound are not fully documented, its structural similarity to other aminobenzoic acid derivatives suggests potential utility in several research areas. Para-aminobenzoic acid (PABA) and its derivatives are widely recognized as important scaffolds in medicinal chemistry, serving as core structures in the development of compounds with diverse biological activities . These activities may include antimicrobial, anticancer, and anti-inflammatory properties, although specific target identification and mechanism of action studies for this particular compound would require further investigation . Its structure aligns with that of a versatile intermediate for constructing more complex molecules for screening in drug discovery programs. Handling and Storage Consult the safety data sheet (SDS) before handling. Store in a cool, dry place, protected from light.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11N3O2 B12945086 Methyl 4-(5-aminopyrazin-2-yl)benzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

methyl 4-(5-aminopyrazin-2-yl)benzoate

InChI

InChI=1S/C12H11N3O2/c1-17-12(16)9-4-2-8(3-5-9)10-6-15-11(13)7-14-10/h2-7H,1H3,(H2,13,15)

InChI Key

KUWGDZFSDSBFCV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CN=C(C=N2)N

Origin of Product

United States

Synthetic Methodologies for Methyl 4 5 Aminopyrazin 2 Yl Benzoate

Retrosynthetic Analysis and Key Disconnections for the Aminopyrazine-Benzoate Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For Methyl 4-(5-aminopyrazin-2-yl)benzoate, two primary disconnections are of strategic importance:

C-C Bond Disconnection: The most logical and common disconnection is at the carbon-carbon bond linking the pyrazine (B50134) ring and the phenyl ring. This disconnection points towards a cross-coupling reaction as the final key step. This leads to two potential sets of synthons:

An electrophilic aminopyrazine derivative (e.g., a halopyrazine) and a nucleophilic methyl benzoate (B1203000) derivative (e.g., a boronic acid or ester).

A nucleophilic aminopyrazine derivative and an electrophilic methyl benzoate derivative.

C-N Bond Disconnection: An alternative disconnection involves the carbon-nitrogen bond of the amino group on the pyrazine ring. This suggests the late-stage introduction of the amino group onto a pre-formed pyrazinyl-benzoate core, likely via nucleophilic aromatic substitution or a transition-metal-catalyzed amination reaction.

These disconnections pave the way for both convergent and linear synthetic strategies, which are explored in the following sections.

Classical Synthetic Routes

Classical methods for constructing the this compound scaffold generally rely on well-established, non-catalytic reactions, often involving multiple linear steps or convergent fragment assembly.

Linear synthesis involves the sequential modification of a single starting material. A plausible linear approach could start from 2-aminopyrazine (B29847). The synthesis could proceed by first introducing a halogen at the 5-position through bromination. google.com The resulting 2-amino-5-bromopyrazine (B17997) would then be coupled with a suitable benzene (B151609) derivative to construct the final scaffold, though this final step typically employs modern catalytic methods as discussed in section 2.3.

Convergent syntheses involve the independent preparation of key fragments of the target molecule, which are then combined in a later stage. This approach is generally more efficient than linear synthesis. For this compound, a convergent strategy would involve:

Fragment A Synthesis: Preparation of a functionalized aminopyrazine, such as 2-amino-5-bromopyrazine or (5-aminopyrazin-2-yl)boronic acid. General methods for synthesizing aminopyrazine derivatives have been known for some time. rsc.orgnih.gov

Fragment B Synthesis: Preparation of a functionalized methyl benzoate, such as methyl 4-bromobenzoate (B14158574) or (4-(methoxycarbonyl)phenyl)boronic acid. These are often commercially available or readily synthesized from 4-aminobenzoic acid or 4-bromobenzoic acid. chemicalbook.comgoogle.com

The final step involves coupling these two fragments, a reaction that is most effectively achieved using modern catalytic methods.

Modern Catalytic Coupling Reactions

The development of transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of biaryl compounds like this compound. These methods offer high efficiency, selectivity, and functional group tolerance. researchgate.net

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic strategies for forming the key C-C and C-N bonds in the target molecule.

Suzuki-Miyaura Coupling: This is arguably the most powerful and widely used method for forming the C-C bond between the pyrazine and benzene rings. nih.govmdpi.com The reaction couples an organoboron reagent with an organohalide. Two primary routes are viable:

Coupling of 2-amino-5-halopyrazine with (4-(methoxycarbonyl)phenyl)boronic acid .

Coupling of (5-aminopyrazin-2-yl)boronic acid with methyl 4-halobenzoate .

The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor, in the presence of a suitable phosphine (B1218219) ligand and a base. snnu.edu.cnuwindsor.canih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. nih.govmdpi.com

Table 1: Typical Conditions for Suzuki-Miyaura Cross-Coupling Reactions

CatalystLigandBaseSolventReference
Pd(PPh₃)₄Triphenylphosphine (integral to catalyst)K₃PO₄1,4-Dioxane mdpi.com
Pd(OAc)₂CataCXium AK₃PO₄2-MeTHF nih.gov
t-BuBrettPhos Pd G3t-BuBrettPhos (integral to catalyst)K₃PO₄2-MeTHF snnu.edu.cn
Pd(OAc)₂CM-phosK₃PO₄Toluene orgsyn.org

Buchwald-Hartwig Amination: This reaction is ideal for the late-stage introduction of the amino group, following the C-N bond disconnection strategy. organic-chemistry.orgyoutube.com If a precursor like Methyl 4-(5-halopyrazin-2-yl)benzoate is synthesized first (e.g., via a Suzuki coupling between a dihalopyrazine and the boronic acid), the amino group can be installed using ammonia (B1221849) or an ammonia equivalent. synthesisspotlight.com This C-N coupling reaction also relies on a palladium catalyst, but with specialized bulky, electron-rich phosphine ligands developed by groups like Buchwald and Hartwig. orgsyn.orgresearchgate.net

Table 2: Typical Conditions for Buchwald-Hartwig Amination

Catalyst/PrecatalystLigandAmine SourceBaseReference
Pd(OAc)₂XPhos, SPhos, BrettPhosPrimary/Secondary AminesNaOtBu, K₃PO₄ youtube.com
Pd(OAc)₂CM-phosAryl/Heteroaryl AminesCs₂CO₃ orgsyn.org
[(CyPF-tBu)PdCl₂]CyPF-tBu (integral to catalyst)Aryl/Heteroaryl AminesNaOtBu organic-chemistry.org
Pd₂ (dba)₃Josiphos-type ligandsAqueous AmmoniaKOH synthesisspotlight.com

Heck Reaction: The Heck reaction, which couples alkenes with aryl halides, is less direct for this specific target but could be employed in a longer synthetic route. For instance, an intermediate could be formed and then further elaborated to the final product. However, for direct aryl-aryl coupling, Suzuki-Miyaura is superior.

A more recent and atom-economical approach is the direct C-H arylation, which circumvents the need to pre-functionalize one of the coupling partners with a halide or organometallic group. researchgate.net In this context, the synthesis could involve the direct coupling of 2-aminopyrazine with methyl 4-halobenzoate . This reaction activates a C-H bond on the pyrazine ring (at the 5-position) and couples it with the aryl halide. nih.gov These reactions are typically catalyzed by palladium, often in the presence of a ligand and a base, and may require specific directing groups or high temperatures to achieve regioselectivity. nih.gov While highly attractive, optimizing selectivity on a complex substrate like 2-aminopyrazine can be challenging.

Copper-Catalyzed Transformations

Copper-catalyzed cross-coupling reactions represent a powerful and increasingly utilized strategy for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in the synthesis of complex aromatic and heteroaromatic compounds. For the synthesis of this compound, a plausible and efficient route involves the copper-catalyzed coupling of a pyrazine derivative with a benzene derivative.

One potential pathway is the reaction between 2-amino-5-halopyrazine and a methyl 4-boronic acid ester benzoate, or conversely, 5-aminopyrazine-2-boronic acid with methyl 4-halobenzoate. Copper catalysts, such as copper(I) iodide (CuI) or copper(II) acetate (B1210297) (Cu(OAc)₂), are frequently employed to facilitate such transformations. nih.govresearchgate.net These reactions are advantageous due to the lower cost and toxicity of copper compared to other transition metals like palladium.

For instance, research on the synthesis of related nitrogen-containing heterocycles has demonstrated the efficacy of copper catalysis. In one study, benzo rsc.orgnih.govimidazo[1,2-a]pyridines were synthesized via the coupling of an aminopyridine with an arylboronic acid using copper(II) acetate as the catalyst and 4-OH TEMPO as an oxidant, achieving high yields under mild conditions. researchgate.net Similarly, copper(I) iodide has been effectively used in the synthesis of substituted aminopyrimidines and quinazolines through C-N coupling and cyclization, often assisted by microwave irradiation to accelerate the reaction. nih.govnih.gov These methodologies offer a template for the targeted synthesis of this compound, providing mild and efficient conditions for the crucial arylation step.

Optimization of Reaction Conditions and Yields

Achieving a high yield of the final product is a central goal in chemical synthesis, necessitating the careful optimization of all reaction parameters. The synthesis of this compound is no exception, where factors such as the choice of catalyst, solvent, base, temperature, and reaction time must be systematically fine-tuned.

The process of optimization often involves running a model reaction while varying one parameter at a time to gauge its effect on the product yield. For copper-catalyzed reactions, the selection of the copper source (e.g., CuI, Cu₂O, Cu(OAc)₂) and the accompanying ligand can have a profound impact on catalytic activity and, consequently, the yield. The choice of base is also critical; inorganic bases like potassium carbonate (K₂CO₃) or organic bases are often required to facilitate the catalytic cycle. nih.gov

The following interactive table, based on optimization studies for a representative copper-catalyzed C-N coupling reaction, illustrates how systematic variation of reaction parameters can lead to improved product yields. nih.gov

As the table demonstrates, prolonging the reaction time from 30 minutes to one hour significantly improved the yield (Entry 2 vs. 1). nih.gov Furthermore, CuI proved to be a more effective catalyst than Cu₂O (Entry 2 vs. 3), and DMF was a superior solvent to dioxane (Entry 2 vs. 5). nih.gov Such systematic studies are crucial for developing efficient and scalable syntheses, with multi-step processes often seeing total yields improve dramatically after optimizing each individual reaction step. researchgate.net

Considerations for Regioselectivity in Arylation Processes

Regioselectivity refers to the control of the position at which a chemical bond is formed in a molecule with multiple potential reaction sites. In the synthesis of this compound, the key step is the arylation of the 5-aminopyrazine core. The pyrazine ring has several C-H bonds that could potentially undergo arylation (positions 2, 3, and 6). Achieving arylation specifically at the C-2 position is a significant challenge that requires precise control over the reaction conditions.

The directing effect of substituents on the pyrazine ring plays a crucial role. The amino group at the C-5 position is an electron-donating group that activates the ring, but its influence on the regiochemical outcome of the arylation can be complex. The inherent reactivity of the C-H bonds in the pyrazine nucleus, combined with steric hindrance, also governs the site of reaction.

Catalyst selection is paramount in controlling regioselectivity. While this article focuses on copper, palladium catalysts are also widely studied for direct arylation reactions. rsc.org In many cases, the choice of ligand bound to the metal center, the solvent, and the specific reactants can steer the reaction to favor one constitutional isomer over others. rsc.org For example, different reaction conditions can allow for the selective arylation of thiophenes at either the C2/C5 or the C3/C4 positions, which were previously difficult to access. rsc.org A similar strategic approach is necessary for the regioselective synthesis of the target compound, ensuring the formation of the C-C bond at the desired C-2 position of the aminopyrazine ring.

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound can significantly minimize its environmental impact.

Other key principles include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Catalytic reactions are inherently more atom-economical than stoichiometric ones.

Less Hazardous Chemical Synthesis: Using and generating substances that possess little or no toxicity to human health and the environment. This includes replacing hazardous reagents, such as traditional methylating agents like dimethyl sulfate, with greener alternatives like methanol (B129727). nih.gov

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. The use of highly efficient catalysts can help lower the energy requirements of a reaction. researchgate.net

Design for Degradation: Creating products that can break down into innocuous substances after their use, preventing their persistence in the environment. nih.gov

By integrating these principles, the synthesis of this compound can be made more sustainable, safer, and more efficient.

Chemical Reactivity and Derivatization Studies

Reactions Involving the Amino Functionality of the Pyrazine (B50134) Ring

The amino group attached to the pyrazine ring is a key site for derivatization. Its nucleophilicity, though modulated by the electron-withdrawing nature of the pyrazine ring, allows for a variety of reactions common to aromatic amines.

Acylation and Sulfonylation Reactions

The amino group of Methyl 4-(5-aminopyrazin-2-yl)benzoate can readily undergo acylation with acyl halides or anhydrides in the presence of a base to form the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in medicinal chemistry for modifying the electronic and steric properties of the amino group, which can significantly impact biological activity.

Acylation is typically carried out using reagents such as acetyl chloride or benzoyl chloride in an inert solvent like dichloromethane (B109758) or tetrahydrofuran (B95107), with a tertiary amine base like triethylamine (B128534) to neutralize the hydrogen halide byproduct. Sulfonylation follows a similar protocol, employing sulfonyl chlorides like p-toluenesulfonyl chloride or methanesulfonyl chloride.

Table 1: Examples of Acylation and Sulfonylation Reactions Note: The following are representative reactions based on the general reactivity of aminopyrazines. Specific yields for this compound may vary.

ReagentProductTypical Conditions
Acetyl ChlorideMethyl 4-(5-acetamidopyrazin-2-yl)benzoateTriethylamine, Dichloromethane, 0 °C to rt
Benzoyl ChlorideMethyl 4-(5-benzamidopyrazin-2-yl)benzoatePyridine, 0 °C to rt
Methanesulfonyl ChlorideMethyl 4-(5-(methylsulfonamido)pyrazin-2-yl)benzoateTriethylamine, Dichloromethane, 0 °C to rt
p-Toluenesulfonyl ChlorideMethyl 4-(5-(tosylamino)pyrazin-2-yl)benzoatePyridine, rt

Alkylation and Reductive Amination

N-alkylation of the amino group can be achieved using alkyl halides. However, direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. A more controlled method for introducing alkyl groups is through reductive amination.

Reductive amination involves the initial formation of a Schiff base (imine) by condensation of the amino group with an aldehyde or a ketone, followed by in-situ reduction of the imine to the corresponding secondary or tertiary amine. wikipedia.org Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comyoutube.com This one-pot procedure is highly efficient and avoids the issue of over-alkylation. wikipedia.org

Table 2: Examples of Reductive Amination Reactions Note: The following are representative reactions. Specific conditions and yields for this compound may vary.

Carbonyl CompoundReducing AgentProduct
FormaldehydeSodium TriacetoxyborohydrideMethyl 4-(5-(dimethylamino)pyrazin-2-yl)benzoate
BenzaldehydeSodium CyanoborohydrideMethyl 4-(5-(benzylamino)pyrazin-2-yl)benzoate
AcetoneSodium BorohydrideMethyl 4-(5-(isopropylamino)pyrazin-2-yl)benzoate

Condensation Reactions for Schiff Base Formation

The amino group of this compound can condense with aldehydes and ketones to form Schiff bases (imines). nih.govrsisinternational.orgnih.govchemrj.org This reaction is typically catalyzed by a small amount of acid and often involves the removal of water to drive the equilibrium towards the product. Aromatic aldehydes are commonly used to form stable, conjugated Schiff bases. These compounds are of interest in coordination chemistry as ligands for metal complexes and have applications in materials science. nih.govnih.gov

The reaction is generally carried out by refluxing the aminopyrazine derivative with the carbonyl compound in a solvent like ethanol (B145695) or toluene, sometimes with a Dean-Stark apparatus to remove the water formed.

Table 3: Examples of Schiff Base Formation Note: The following are representative reactions. Specific yields for this compound may vary.

Carbonyl CompoundProductTypical Conditions
BenzaldehydeMethyl 4-(5-((E)-benzylideneamino)pyrazin-2-yl)benzoateEthanol, reflux, catalytic acetic acid
4-MethoxybenzaldehydeMethyl 4-(5-((E)-(4-methoxybenzylidene)amino)pyrazin-2-yl)benzoateToluene, reflux, Dean-Stark trap
SalicylaldehydeMethyl 4-(5-((E)-2-hydroxybenzylideneamino)pyrazin-2-yl)benzoateEthanol, reflux

Transformations of the Ester Moiety

The methyl ester group in this compound is another key site for chemical modification, allowing for the synthesis of the corresponding carboxylic acid, other esters, or amides.

Hydrolysis (Saponification, Acid-Catalyzed)

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-(5-aminopyrazin-2-yl)benzoic acid, under either basic (saponification) or acidic conditions. youtube.com

Saponification is typically achieved by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent like methanol (B129727) or ethanol to ensure solubility. google.comgoogleapis.com The reaction is usually carried out at elevated temperatures (reflux). Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the carboxylic acid. Lithium hydroxide (LiOH) in a mixture of tetrahydrofuran and water can also be used, sometimes at room temperature. nih.gov

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. youtube.com It is typically carried out by heating the ester in an aqueous solution containing a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4). youtube.com The use of a large excess of water drives the equilibrium towards the formation of the carboxylic acid and methanol.

Table 4: Examples of Hydrolysis Reactions Note: The following are representative reactions. Specific conditions for this compound may vary.

ReagentsProductReaction Type
NaOH (aq), MeOH, heat; then HCl (aq)4-(5-aminopyrazin-2-yl)benzoic acidSaponification
KOH (aq), EtOH, heat; then HCl (aq)4-(5-aminopyrazin-2-yl)benzoic acidSaponification
LiOH, THF/H2O, rt; then HCl (aq)4-(5-aminopyrazin-2-yl)benzoic acidSaponification
HCl (aq), heat4-(5-aminopyrazin-2-yl)benzoic acidAcid-Catalyzed Hydrolysis

Transesterification Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. masterorganicchemistry.com This reaction is useful for modifying the ester group of this compound to, for example, an ethyl or benzyl (B1604629) ester, which can alter the compound's physical properties, such as solubility and volatility.

The reaction can be catalyzed by either an acid (e.g., sulfuric acid) or a base (e.g., sodium alkoxide). chemrj.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used as the solvent and in large excess. chemrj.org

Table 5: Examples of Transesterification Reactions Note: The following are representative reactions. Specific yields for this compound may vary.

AlcoholCatalystProduct
EthanolSulfuric Acid (catalytic)Ethyl 4-(5-aminopyrazin-2-yl)benzoate
Propan-2-olSodium Isopropoxide (catalytic)Isopropyl 4-(5-aminopyrazin-2-yl)benzoate
Benzyl AlcoholSulfuric Acid (catalytic)Benzyl 4-(5-aminopyrazin-2-yl)benzoate

Reduction to Alcohol Functionality

The methyl ester group of this compound can be selectively reduced to a primary alcohol, yielding [4-(5-aminopyrazin-2-yl)phenyl]methanol. This transformation requires potent reducing agents capable of converting esters to alcohols.

Research Findings: The reduction of benzoate (B1203000) esters to their corresponding benzyl alcohols is a well-established transformation in organic synthesis. Strong hydride reagents are typically employed for this purpose. Lithium Aluminium Hydride (LiAlH₄) is a powerful and non-selective reducing agent that readily accomplishes the reduction of esters to primary alcohols. libretexts.org While milder reagents like Sodium Borohydride (NaBH₄) are generally ineffective for ester reduction, they can be used under specific conditions, sometimes with additives or at higher temperatures. Catalytic hydrogenation over copper-based catalysts also presents a viable, though more industrially oriented, method for this conversion under high pressure and temperature. libretexts.org For laboratory-scale synthesis, LiAlH₄ in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF) is the most common and effective method. The reaction proceeds via nucleophilic acyl substitution, followed by reduction of the intermediate aldehyde.

The table below outlines a typical reaction protocol for this reduction.

ReagentSolventTypical ConditionsProduct
Lithium Aluminium Hydride (LiAlH₄)Anhydrous Tetrahydrofuran (THF) or Diethyl Ether0°C to room temperature, followed by aqueous workup[4-(5-aminopyrazin-2-yl)phenyl]methanol

Electrophilic Aromatic Substitution on Pyrazine and Benzoate Rings

Electrophilic Aromatic Substitution (EAS) on this compound is dictated by the competing directing effects of the substituents on both aromatic rings. The pyrazine ring contains a powerful activating group (the amino group) and the deactivating influence of the ring nitrogens. The benzoate ring contains a moderately deactivating group (the methyl ester).

Research Findings: The 2-amino group on the pyrazine ring is a potent activating group and directs electrophiles to the ortho and para positions. In the case of 2-aminopyrazine (B29847), the positions ortho (C-3) and para (C-5) to the amino group are available for substitution. However, the C-5 position is already substituted with the benzoate ring. Therefore, electrophilic attack is strongly directed to the C-3 position. Conversely, the methyl ester on the benzene (B151609) ring is a deactivating, meta-directing group. libretexts.org The powerful activating nature of the amino group makes the aminopyrazine ring significantly more susceptible to electrophilic attack than the deactivated benzoate ring. researchgate.netyoutube.com

Studies on the halogenation of 2-aminopyrazine have shown that substitution occurs selectively. For instance, bromination using N-bromosuccinimide (NBS) in acetonitrile (B52724) readily yields the 5-bromo derivative, and using excess reagent can lead to the 3,5-dibromo product. thieme.de In the context of the target molecule, where the 5-position is blocked, electrophilic attack is predicted to occur exclusively at the 3-position of the pyrazine ring.

Reaction TypeReagentPredicted RegioselectivityRationale
BrominationN-Bromosuccinimide (NBS)Position 3 of the pyrazine ringStrongly activating, ortho-directing amino group; deactivated benzoate ring. thieme.de
NitrationHNO₃/H₂SO₄Position 3 of the pyrazine ringThe aminopyrazine ring is highly activated compared to the benzoate ring. researchgate.net

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions can be envisioned at two main sites: direct substitution on the electron-deficient pyrazine ring or substitution of the amino group after its conversion to a better leaving group.

Research Findings: Direct Nucleophilic Aromatic Substitution (SNAr) on azines like pyrazine is feasible due to the electron-withdrawing nature of the ring nitrogens, but it typically requires a good leaving group (like a halide) to be present on the ring. The parent molecule, this compound, lacks such a leaving group, making direct SNAr unlikely.

A more versatile strategy for nucleophilic substitution involves the transformation of the amino group into a diazonium salt (-N₂⁺). This is achieved by treating the primary aromatic amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures. mnstate.edu The resulting diazonium salt is an excellent leaving group (N₂) and can be displaced by a wide variety of nucleophiles. This sequence is famously known as the Sandmeyer reaction when copper(I) salts are used as catalysts. wikipedia.orgbyjus.com This method allows the introduction of halides (-Cl, -Br), cyano (-CN), and other groups onto the pyrazine ring in place of the original amino group. nih.govorganic-chemistry.org

Functionalization for Further Chemical Transformations

The primary amino group is the most versatile handle for the functionalization of this compound, enabling a wide range of transformations including acylation, alkylation, and the aforementioned diazotization reactions.

Research Findings: The lone pair of electrons on the amino nitrogen makes it a potent nucleophile.

Acylation: The amino group readily reacts with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to form stable amide derivatives. This reaction is useful for protecting the amino group or for introducing new functional moieties.

Alkylation/Nucleophilic Attack: As a nucleophile, the primary amine can attack alkyl halides. libretexts.org This reaction can be difficult to control, often leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts due to the increasing nucleophilicity of the alkylated amine products. chemguide.co.ukyoutube.com

Imine Formation: Condensation of the primary amino group with aldehydes or ketones under appropriate conditions yields imine (Schiff base) derivatives. This reaction is typically reversible and can be driven to completion by removal of water. nih.gov

Diazotization and Sandmeyer Reactions: As detailed in the previous section, converting the amino group to a diazonium salt opens up a vast array of synthetic possibilities. The Sandmeyer reaction provides access to halogenated and cyano-substituted pyrazines, while other variations allow for the introduction of hydroxyl, fluoro (Balz-Schiemann reaction), and thiol groups. wikipedia.orgorganic-chemistry.org

The table below summarizes key functionalization reactions via the amino group.

TransformationReagentsProduct TypeReference
AcylationR-COCl, BaseAmide rsc.org
Imine FormationR-CHO or R₂C=OImine (Schiff Base) nih.gov
Sandmeyer Chlorination1. NaNO₂, HCl (0°C) 2. CuClChloro-pyrazine derivative wikipedia.org
Sandmeyer Bromination1. NaNO₂, HBr (0°C) 2. CuBrBromo-pyrazine derivative wikipedia.org
Sandmeyer Cyanation1. NaNO₂, H⁺ (0°C) 2. CuCNCyano-pyrazine derivative nih.gov
Hydroxylation1. NaNO₂, H₂SO₄ (0°C) 2. H₂O, HeatHydroxy-pyrazine derivative organic-chemistry.org

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Spectral Analysis and Chemical Shift Assignment

No specific ¹H NMR spectral data, including chemical shifts and coupling constants for Methyl 4-(5-aminopyrazin-2-yl)benzoate, are available in the searched resources.

Carbon-13 (¹³C) NMR Spectral Analysis

No specific ¹³C NMR spectral data for this compound are available in the searched resources.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

No information regarding 2D NMR studies (COSY, HSQC, HMBC) for the structural confirmation of this compound could be found.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Assignments of Key Functional Groups

Specific IR and Raman vibrational mode assignments for the key functional groups (such as the amino, pyrazine (B50134), and benzoate (B1203000) moieties) of this compound are not documented in the available literature.

Analysis of Hydrogen Bonding Interactions in Solid State

There is no available research on the analysis of solid-state hydrogen bonding interactions for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

The structure of this compound contains several chromophores—parts of the molecule that absorb light—which contribute to its UV-Vis spectrum. The primary chromophoric systems are the aminopyrazine ring and the methyl benzoate moiety. The key electronic transitions expected for this compound are:

π → π Transitions:* These transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals. The extensive conjugation between the pyrazine ring and the benzene (B151609) ring creates a large system of delocalized π-electrons. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in strong absorptions at longer wavelengths (bathochromic shift).

n → π Transitions:* These transitions involve the excitation of non-bonding electrons (n), located on the nitrogen atoms of the pyrazine ring and the oxygen atoms of the ester group, to π* antibonding orbitals. These transitions are typically weaker in intensity compared to π → π* transitions. The amino group (-NH₂) on the pyrazine ring acts as an auxochrome, which can further modify the absorption spectrum.

While specific experimental absorption maxima (λmax) for this compound are not detailed in the available literature, the analysis of its chromophoric systems allows for a qualitative prediction of its UV-Vis absorption characteristics.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and structure.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. researchgate.net This precision allows for the determination of a unique elemental composition, thus confirming the molecular formula of a compound. researchgate.net For this compound, the molecular formula is C₁₂H₁₁N₃O₂. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. nih.gov The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of its constituent elements.

Table 1: Theoretical Isotopic Mass Data for this compound

Isotope Atomic Mass (Da) Count Total Mass (Da)
¹²C 12.000000 12 144.000000
¹H 1.007825 11 11.086075
¹⁴N 14.003074 3 42.009222
¹⁶O 15.994915 2 31.989830

| Total (Exact Mass) | | | 229.085127 |

An experimental HRMS measurement yielding a mass value extremely close to the calculated 229.0851 would serve as definitive confirmation of the compound's molecular formula.

In mass spectrometry, the molecular ion ([M]⁺) can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides valuable clues about the molecule's structure. Based on established fragmentation principles for aromatic esters and heterocyclic compounds, a plausible fragmentation pathway for this compound can be proposed. docbrown.infomiamioh.edu

Key predicted fragmentation steps include:

Loss of a methoxy (B1213986) radical (•OCH₃): This is a common fragmentation for methyl esters, leading to the formation of a stable acylium ion. miamioh.edu

Loss of a methyl radical (•CH₃): Cleavage of the ester methyl group is another possibility.

Loss of the carboxymethyl group (•COOCH₃): Cleavage of the bond between the benzene ring and the ester group.

Cleavage between the aromatic rings: Scission of the C-C bond connecting the pyrazine and benzene rings.

Loss of HCN: A characteristic fragmentation for nitrogen-containing heterocyclic rings like pyrazine.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value (Predicted) Proposed Fragment Ion Neutral Loss
229 [C₁₂H₁₁N₃O₂]⁺ Molecular Ion ([M]⁺)
198 [C₁₁H₈N₃O]⁺ •OCH₃
170 [C₁₁H₈N₃]⁺ •OCH₃ and CO
129 [C₆H₅N₃]⁺ C₆H₄O₂
102 [C₅H₄N₂]⁺ C₇H₇O₂

X-ray Crystallography

X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid.

Specific X-ray crystallographic data for this compound is not available in the surveyed literature. However, the solid-state conformation can be predicted based on the geometry of its constituent parts.

The molecule consists of two planar aromatic systems—the aminopyrazine ring and the substituted benzene ring—linked by a single carbon-carbon bond. Due to potential steric hindrance between the ortho-hydrogens on the adjacent rings, it is unlikely that the two rings would be perfectly coplanar in the solid state. A significant dihedral angle between the planes of the two rings is expected, similar to what is observed in other biaryl systems.

Crystal Packing and Intermolecular Interactions

A prominent feature in the crystal packing of both the bromo and chloro derivatives is the formation of centrosymmetric dimers. nih.govnih.gov These dimers are established through intermolecular N-H···N hydrogen bonds. nih.govnih.gov Specifically, the amide proton (N-H) of one molecule interacts with a nitrogen atom of the pyrimidine (B1678525) ring of an adjacent molecule, resulting in a stable R(2)2(8) ring motif. nih.gov

Beyond these primary hydrogen bonds, the crystal structures are further stabilized by other interactions. In the case of Methyl 4-[N-(5-bromopyrimidin-2-yl)carbamoyl]benzoate, a notable C-Br···O interaction is observed with a distance of 3.136 (1) Å and an angle of 169.31 (1)°. nih.govnih.govresearchgate.net This interaction links the dimers into a chain along the mdpi.com crystallographic direction. nih.gov Similarly, the chloro analogue exhibits a C-Cl···O halogen bond, with a measured distance of 3.233 (1) Å and an angle of 167.33 (1)°, which also connects the dimers into chains. nih.gov

Table 1: Key Intermolecular Interactions in Methyl 4-[N-(5-bromopyrimidin-2-yl)carbamoyl]benzoate

Interaction TypeDonor-AcceptorDistance (Å)Angle (°)Reference
Hydrogen BondN-H···N-- nih.gov, nih.gov
Halogen BondC-Br···O3.136 (1)169.31 (1) nih.gov, nih.gov, researchgate.net
Hydrogen BondC-H···N-- nih.gov, nih.gov

Analysis of Torsion Angles and Planarity

A critical conformational feature is the geometry of the secondary amide group that links the pyrimidine and benzoate moieties. In both the bromo and chloro analogues, the amide group adopts a cis conformation. nih.govnih.govnih.gov For the bromo derivative, the H-N-C=O torsion angle is reported to be 14.8 (1)°. nih.govnih.govresearchgate.net This cis conformation is a determining factor in the formation of the dimeric structures observed in the crystal packing.

Table 2: Torsion Angle Data for Methyl 4-[N-(5-bromopyrimidin-2-yl)carbamoyl]benzoate

Torsion AngleAtoms InvolvedValue (°)Reference
Interplanar AnglePyrimidine-Benzene Rings58.4 (1) nih.gov, nih.gov, researchgate.net
Amide ConformationH-N-C=O14.8 (1) nih.gov, nih.gov, researchgate.net

Hydrogen Bonding Networks in the Crystalline Lattice

The hydrogen bonding network is a cornerstone of the crystalline architecture of these molecular solids. As previously mentioned, the most significant hydrogen bonding interaction is the intermolecular N-H···N bond that leads to the formation of inversion dimers with an R(2)2(8) graph set motif. nih.gov This robust interaction is the primary driver for the assembly of the molecules in the crystal.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental in modern chemical research, providing a theoretical framework to examine molecular characteristics that may be difficult to measure experimentally. DFT, particularly using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), is a common and reliable method for these investigations. irjweb.com This approach is used to determine the molecule's stable conformation and electronic properties.

The first step in a computational study is geometry optimization. This process calculates the lowest energy arrangement of the atoms in the molecule, predicting its most stable three-dimensional structure. For Methyl 4-(5-aminopyrazin-2-yl)benzoate, this would involve determining the bond lengths, bond angles, and dihedral angles between the pyrazine (B50134) ring, the benzene (B151609) ring, and the methyl ester group. Studies on similar aromatic systems, such as substituted benzamides and pyrimidines, have shown that the planarity between aromatic rings is a critical factor influencing electronic properties. researchgate.net For instance, in a related compound, Methyl 4-[N-(5-bromo-pyrimidin-2-yl)carbamoyl]benzoate, the pyrimidine (B1678525) and benzene rings are twisted with an inter-planar angle of 58.4°. researchgate.netnih.gov This twisting is a result of steric hindrance and electronic interactions between the constituent parts of the molecule.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. wikipedia.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : As the orbital containing the most loosely held electrons, the HOMO acts as an electron donor. Its energy level is directly related to the ionization potential (I). researchgate.netresearchgate.net

LUMO : As the lowest energy orbital capable of accepting electrons, the LUMO acts as an electron acceptor. researchgate.net Its energy level is related to the electron affinity (A). researchgate.net

HOMO-LUMO Energy Gap (ΔE) : The difference in energy between the HOMO and LUMO is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more reactive and prone to electronic transitions. irjweb.com

The ionization potential and electron affinity can be approximated from the HOMO and LUMO energies using Koopmans' theorem: I ≈ -EHOMO and A ≈ -ELUMO.

Theoretical studies on analogous heterocyclic compounds using DFT (B3LYP method) have yielded values that illustrate these concepts. For example, calculations on an imidazole (B134444) derivative showed a HOMO-LUMO gap of 4.4871 eV, indicating significant stability. irjweb.com

ParameterSymbolFormulaIllustrative Value (eV)
HOMO EnergyEHOMO--6.2967 irjweb.com
LUMO EnergyELUMO--1.8096 irjweb.com
Energy GapΔEELUMO - EHOMO4.4871 irjweb.com
Ionization PotentialI-EHOMO6.2967 irjweb.com
Electron AffinityA-ELUMO1.8096 irjweb.com

Data is illustrative, based on an imidazole derivative calculated at the B3LYP/6311-G level, and serves as a representative example for a complex heterocyclic molecule. irjweb.com

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. It is plotted onto the electron density surface, using a color scale to denote different potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

Blue regions indicate areas of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.

Green regions represent areas of neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrazine ring and the oxygen atoms of the ester group, identifying them as sites for hydrogen bonding and electrophilic interaction. The amino group's nitrogen would also be a region of high electron density.

Computational methods can predict various spectroscopic signatures of a molecule.

UV-Visible Spectroscopy : Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. materialsciencejournal.org The results predict the absorption wavelengths (λmax), which can be correlated with experimental UV-Vis spectra. The primary transitions are often from the HOMO to the LUMO. irjweb.com

Infrared (IR) Spectroscopy : The vibrational frequencies of the molecule can be calculated using DFT. These theoretical frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds (e.g., C=O stretch, N-H stretch, C-H aromatic stretch). The calculated spectrum provides a theoretical basis for assigning the peaks observed in an experimental IR spectrum. materialsciencejournal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the chemical shifts (δ) of 1H and 13C atoms. These predictions are valuable for interpreting experimental NMR data and confirming the molecular structure.

Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness, Chemical Softness)

Chemical Hardness (η) : This measures the resistance of a molecule to change its electron configuration. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard" molecules, indicating high stability and low reactivity. irjweb.com

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), softness indicates how easily a molecule will undergo a chemical reaction. "Soft" molecules are more reactive.

Electronegativity (χ) : This describes the ability of a molecule to attract electrons and is calculated as χ = (I + A) / 2.

Electrophilicity Index (ω) : This global index quantifies the energy lowering of a system when it accepts electrons from the environment. It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). A high electrophilicity index points to a good electron acceptor.

Reactivity DescriptorSymbolFormulaIllustrative Value (eV)
Chemical Hardnessη(I - A) / 22.24355 irjweb.com
Chemical SoftnessS1 / η0.44572 irjweb.com
Electronegativityχ(I + A) / 24.05315 irjweb.com
Chemical Potentialμ-4.05315 irjweb.com
Electrophilicity Indexωμ² / (2η)3.6601 irjweb.com

Data is illustrative, based on an imidazole derivative calculated at the B3LYP/6311-G level, and serves as a representative example. irjweb.com

Intermolecular Interactions and Non-Covalent Bonding Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in a crystalline environment, providing insights into close contacts and non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking.

While a specific Hirshfeld surface analysis for this compound has not been reported, studies on related compounds, such as methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate and other aminopyrazine derivatives, shed light on the types of interactions that are likely to be significant. nih.gov For instance, in the crystal structure of methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate, Hirshfeld surface analysis revealed that the most significant contributions to crystal packing arise from H···H (39.7%), C···H/H···C (27.5%), N···H/H···N (15.5%), and O···H/H···O (11.1%) interactions. researchgate.net These findings underscore the importance of hydrogen bonding and van der Waals forces in stabilizing the crystal structure. nih.govresearchgate.net

For this compound, we can anticipate a similar pattern of intermolecular interactions. The presence of the amino group (-NH2), the pyrazine ring nitrogens, and the carbonyl oxygen of the ester group suggests a high propensity for forming strong hydrogen bonds. The aromatic rings (pyrazine and benzene) are likely to participate in π-π stacking and C-H···π interactions.

Interaction TypeAnticipated Percentage ContributionDescription
H···H~35-45%Represents the most frequent contacts, arising from van der Waals forces between hydrogen atoms on the molecular surface.
C···H / H···C~20-30%These contacts are indicative of C-H···π interactions and general van der Waals forces.
N···H / H···N~15-25%Crucial for crystal stability, these interactions correspond to N-H···N and C-H···N hydrogen bonds involving the amino group and pyrazine nitrogen atoms.
O···H / H···O~10-20%These interactions primarily represent C-H···O hydrogen bonds involving the carbonyl oxygen of the ester group.

Reaction Mechanism Studies via Computational Pathways

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed understanding of reaction pathways.

Specific computational studies on the reaction mechanisms involving this compound are not readily found in the literature. However, computational investigations into the synthesis of related aminopyrazine and pyrazole (B372694) derivatives offer valuable insights. nih.gov For example, the synthesis of pyrazole derivatives has been studied theoretically to understand the regioselectivity and the energetics of different reaction pathways. nih.gov

For the synthesis of this compound, which likely involves the coupling of a pyrazine precursor with a benzoate (B1203000) derivative, computational studies could be employed to:

Optimize reactant, intermediate, and product geometries: To determine their relative stabilities.

Locate transition state structures: To understand the energy barriers for each step of the reaction.

Calculate reaction energies and activation barriers: To predict the most favorable reaction pathway.

A general approach to studying the synthesis of such a compound might involve a nucleophilic aromatic substitution or a cross-coupling reaction. A hypothetical reaction energy profile, derived from typical DFT calculations for similar reactions, is depicted in the table below.

Reaction CoordinateSpeciesRelative Energy (kcal/mol)Description
1Reactants0Starting materials (e.g., a halogenated pyrazine and a benzoate derivative).
2Transition State 1+20-30The energy barrier for the initial association or activation step.
3Intermediate+5-15A metastable species formed during the reaction.
4Transition State 2+15-25The energy barrier for the transformation of the intermediate to the product.
5Products-10-20The final product, this compound.

Solvent Effects Modeling (e.g., PCM - Polarizable Continuum Model)

The choice of solvent can significantly influence reaction rates and equilibria. The Polarizable Continuum Model (PCM) is a widely used computational method to account for the effects of a solvent in theoretical calculations. researchgate.net In PCM, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this continuum. researchgate.net This approach allows for the calculation of solvation energies and the study of how the solvent affects the electronic structure and properties of the solute.

While there are no specific PCM studies published for this compound, the principles of PCM can be applied to understand how different solvents would likely affect its properties. The polarity of the solvent would be expected to have a considerable impact on the stability of the ground and excited states of this molecule, as well as on the transition states of reactions in which it participates.

For instance, in a polar solvent, the charge distribution in this compound would be stabilized, which could lead to shifts in its UV-Vis absorption spectrum (solvatochromism). The table below presents hypothetical calculated shifts in the maximum absorption wavelength (λ_max) of this compound in different solvents, based on typical results from PCM calculations on similar aromatic compounds.

SolventDielectric Constant (ε)Calculated λ_max Shift (nm)Anticipated Effect
Hexane1.880 (Reference)Minimal stabilization of polar states.
Chloroform4.81+5-10Moderate stabilization of polar states.
Acetone20.7+10-20Significant stabilization of polar states.
Methanol (B129727)32.7+15-25Strong stabilization due to high polarity and hydrogen bonding capacity.
Water80.1+20-30Maximum stabilization of polar and charged species.

Applications in Chemical Science Strictly Non Clinical

Role as a Versatile Synthetic Building Block

The compound's architecture, featuring a reactive primary amine and a methyl ester, allows it to participate in a wide array of chemical transformations, making it a valuable precursor for diverse molecular structures.

The 2-aminopyrazine (B29847) moiety within Methyl 4-(5-aminopyrazin-2-yl)benzoate is a well-established pharmacophore and a key starting material for the synthesis of more complex fused heterocyclic systems. The amino group can be readily acylated, alkylated, or used as a nucleophile in condensation reactions to construct larger molecular scaffolds. For instance, aminopyrazines are known building blocks in the creation of imidazo[1,2-a]pyrazine (B1224502) cores, which are of significant interest in medicinal chemistry research. sigmaaldrich.com The presence of the methyl benzoate (B1203000) group on the other side of the pyrazine (B50134) ring allows for subsequent modifications, such as hydrolysis to the corresponding carboxylic acid or amidation, enabling the molecule to be incorporated into a variety of larger, multifunctional heterocyclic structures.

This compound is an ideal candidate for use as a linker molecule in the construction of Metal-Organic Frameworks (MOFs). After hydrolysis of the methyl ester to a carboxylate, the resulting molecule possesses two distinct coordination sites: the bidentate carboxylate group and the nitrogen atoms of the pyrazine ring. This bifunctional nature allows it to bridge metal ions or clusters, forming extended, porous, and crystalline networks.

The design of MOFs often relies on rigid, geometrically well-defined organic linkers to achieve predictable and stable structures. rsc.org Ligands based on pyridylbenzoate and pyrazolylbenzoate, which are structurally analogous to the pyrazinylbenzoate scaffold, have been successfully used to assemble MOFs with interesting properties like gas storage and tunable porosity. wipo.intresearchgate.net The specific geometry and electronic nature of the aminopyrazine ring in this compound could lead to MOFs with unique topologies and functional surfaces, potentially tailored for applications such as methane (B114726) storage or selective gas separation. rsc.org

Applications in Materials Chemistry

The distinct electronic profile of this compound, featuring a donor-acceptor system, makes it a prime candidate for investigation in materials science, particularly for applications requiring specific interactions with light or chemical stimuli.

The molecule embodies a classic donor-π-acceptor (D-π-A) design, which is a fundamental prerequisite for second and third-order non-linear optical (NLO) activity. The amino group (-NH₂) acts as a potent electron donor, while the methyl benzoate (-COOCH₃) functions as an electron acceptor. The pyrazine ring serves as the π-conjugated bridge, facilitating intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation by an intense light source.

This ICT process is responsible for a large change in the molecule's dipole moment, leading to significant molecular hyperpolarizability (γ), a key measure of NLO performance. Studies on other D-A pyrazine derivatives have demonstrated that this molecular architecture leads to impressive third-order NLO properties. rsc.org For example, systematic structural tuning of similar pyrazine systems has yielded high second-order hyperpolarizability values, indicating their potential for use in photonic and optoelectronic devices. rsc.org The combination of a strong donor and acceptor across the pyrazine bridge in this compound suggests it would likewise exhibit a significant NLO response.

Table 1: Representative NLO Properties of Donor-Acceptor Pyrazine Derivatives This table presents data for analogous D-A pyrazine systems to illustrate the potential of this class of compounds in NLO applications.

Compound SeriesSecond-Order Hyperpolarizability (γ) (esu)Third-Order Nonlinear Polarizability (χ(3)) (esu)
S-Series (Pyrazine with Triphenylamine Donor) 7.93 × 10⁻³³35.18 × 10⁻¹³

Data sourced from a study on novel donor-acceptor pyrazine derivatives, demonstrating the high NLO response achievable with this structural motif. rsc.org

The same intramolecular charge transfer (ICT) phenomenon that drives NLO properties also governs the molecule's interaction with light in the UV-visible spectrum, making it a chromophore. The energy of the ICT transition determines the wavelength of maximum absorption (λ_max) and thus the perceived color of the compound. The D-π-A structure of this compound is expected to result in strong absorption of light. The electronic communication between the amino donor and the benzoate acceptor across the pyrazine bridge allows for the absorption of photons, promoting an electron from the highest occupied molecular orbital (HOMO), primarily located on the donor side, to the lowest unoccupied molecular orbital (LUMO), concentrated on the acceptor side. This characteristic makes it a candidate for use as a functional dye, where its color could be tuned by modifying the donor or acceptor strength or by altering the chemical environment.

The chromophoric and electronic properties of this compound provide a basis for its potential use in chemical sensors. The reactivity of the amino group and the Lewis basicity of the pyrazine nitrogen atoms make the molecule sensitive to its environment. The binding of an analyte, such as a metal ion or a proton, to these sites would perturb the electronic structure of the molecule. This perturbation would, in turn, alter the efficiency of the intramolecular charge transfer, leading to a detectable change in its optical properties, such as a shift in its absorption (colorimetric sensor) or emission (fluorescent sensor) spectrum. This principle is the foundation for many chemosensors used to detect specific chemical species in a sample. nih.gov

Precursors for Polymeric Materials

This compound is a molecule with significant potential as a monomer for the synthesis of advanced polymeric materials. Its bifunctional nature, featuring a reactive amino group on the pyrazine ring and a methyl ester on the benzoate moiety, makes it a suitable candidate for various polymerization reactions.

One of the key areas where this compound shows promise is in the formation of Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with well-defined structures, and the specific geometry and functionality of this compound make it an attractive building block, or "tecton," for constructing these frameworks. The amino group can participate in condensation reactions, for example with aldehydes, to form imine linkages, which are common in COF chemistry. The rigid phenyl-pyrazine backbone would contribute to the formation of a stable and porous network architecture.

Furthermore, the principles of Friedel-Crafts acylation and hydroxyalkylation polycondensation reactions, which are used to create linear polymers from monomers containing aromatic dicarboxylic acid chlorides or benzaldehydes, could potentially be adapted for this compound. acs.org The presence of the aromatic rings and the reactive sites allows for its incorporation into polymer chains. For instance, after hydrolysis of the ester to a carboxylic acid, it could be converted to an acyl chloride and reacted with another aromatic monomer in a Friedel-Crafts polycondensation. Similarly, polymers based on aniline (B41778) derivatives have been synthesized, highlighting the utility of the amino group in polymerization processes. rsc.org The resulting polymers could exhibit interesting electrical and sensory properties. rsc.org

The synthesis of polymers from benzoate derivatives has also been explored, indicating that the benzoate portion of the molecule can be effectively integrated into polymer backbones. google.comnih.gov The combination of the pyrazine and benzoate functionalities in one molecule offers a pathway to novel polymers with tailored properties.

Coordination Chemistry: Ligand Synthesis and Metal Complexation

The structure of this compound, which contains multiple nitrogen and oxygen atoms, makes it a versatile ligand for the complexation of metal ions. The pyrazine ring, with its two nitrogen atoms, and the amino group provide multiple coordination sites.

The synthesis of ligands for metal complexation often involves the strategic placement of donor atoms to achieve specific coordination geometries. nih.gov Derivatives of aminopyrazine are known to be synthesized for various applications, including as ligands for transition metal complexes. nih.govnih.govrsc.org The presence of both a pyridinic nitrogen (in the pyrazine ring) and an exocyclic amino group makes this compound an excellent candidate for forming stable chelate rings with metal ions.

Chelation Behavior with Transition Metals

This compound is expected to exhibit strong chelation behavior with a variety of transition metals. The nitrogen atoms of the pyrazine ring and the amino group can act as a bidentate donor set, forming a stable five-membered chelate ring upon coordination to a metal center. This mode of coordination is common for aminopyridine and aminopyrazine-type ligands. nih.govvot.plekb.eg

The coordination chemistry of aminopyridinato ligands with early transition metals has been reviewed, highlighting the flexibility in their binding modes. vot.pl Due to the presence of the pyridyl-like directing group, N-aryl-2-aminopyridines readily form stable complexes with metals, facilitating various chemical transformations. rsc.org It is anticipated that this compound would behave similarly, with the pyrazine nitrogen and the amino nitrogen coordinating to a metal ion.

The table below summarizes the potential coordination sites of this compound and the types of interactions they can form with transition metals.

Functional GroupPotential Donor AtomsExpected Interaction with Transition Metals
Pyrazine RingN1, N4Coordination to metal center
Amino GroupAmino NitrogenCoordination to metal center, formation of chelate ring with pyrazine N1
Methyl BenzoateCarbonyl OxygenWeaker coordination, potential for bridging between metal centers

Studies on related aminopyridine complexes with transition metals such as Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) have shown the formation of stable complexes with various geometries, often involving the amino and ring nitrogen atoms in coordination. ekb.eg The specific geometry (e.g., octahedral, tetrahedral, square planar) would depend on the metal ion, its oxidation state, and the presence of other ligands. nih.gov

Formation of Metal-Organic Frameworks (MOFs) or Coordination Polymers

The bifunctional nature of this compound makes it an excellent candidate for the construction of Metal-Organic Frameworks (MOFs) or coordination polymers. mdpi.comnih.gov In these materials, the organic ligand acts as a linker, connecting metal ions or metal clusters into one-, two-, or three-dimensional networks.

The pyrazine moiety is a well-known building block for coordination polymers, often acting as a bridging ligand between two metal centers. mdpi.com For example, pyrazine-bridged zinc(II) coordination polymers have been synthesized and structurally characterized. mdpi.com The benzoate group, particularly after hydrolysis to a carboxylate, is also a very common linker in MOF chemistry. tandfonline.com The combination of a bridging pyrazine unit and a carboxylate linker in the same molecule would allow for the formation of complex and potentially porous network structures.

Coordination polymers based on benzoate and pyridine-containing ligands have been extensively studied, demonstrating the robustness of these functionalities in forming extended structures. tandfonline.comacs.org For instance, a Zn(II)-coordination polymer formed by benzoate and 3-pyridinemethanol (B1662793) ligands resulted in an infinite chain structure. tandfonline.com Similarly, cobalt(II) coordination polymers have been built from substituted benzoates and 4,4'-bipyridine. acs.org

The amino group on the pyrazine ring can also be used to functionalize the resulting MOF, providing sites for post-synthetic modification or influencing the framework's properties. nih.gov The following table outlines the features of this compound that make it suitable for MOF synthesis.

FeatureRole in MOF/Coordination Polymer Formation
Pyrazine RingBridging ligand connecting metal centers.
Benzoate/Carboxylate GroupLinker connecting metal centers, often with various coordination modes (monodentate, bidentate).
Amino GroupCan act as a coordination site or as a functional group for post-synthetic modification.
Overall RigidityThe rigid structure of the molecule helps in the formation of well-ordered crystalline frameworks.

Supramolecular Chemistry: Self-Assembly Studies

The field of supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into larger, organized structures. rsc.org this compound possesses several functional groups capable of participating in such interactions, making it an interesting subject for self-assembly studies.

Pyrazine-based molecules, in particular, have been investigated as "tectons" or building blocks for creating complex supramolecular architectures. rsc.orgbeilstein-journals.orgresearchgate.net The directional nature of non-covalent interactions, such as hydrogen bonds and π-π stacking, can be harnessed to guide the assembly of these molecules into predictable patterns.

Design of Molecular Recognition Systems

Molecular recognition is the specific binding of a guest molecule to a host molecule, driven by non-covalent interactions. The functional groups on this compound provide the necessary features for it to act as a component in a molecular recognition system.

The amino group and the pyrazine nitrogen atoms are excellent hydrogen bond donors and acceptors, respectively. nih.gov This allows the molecule to form specific hydrogen bonding patterns with complementary molecules. For example, it could potentially recognize and bind to carboxylic acids or other molecules with hydrogen bond donor/acceptor capabilities. The study of hydrogen bonding in crystals of related compounds, such as aminopyrimidines, reveals the formation of robust supramolecular synthons. nih.gov

The aromatic phenyl and pyrazine rings can participate in π-π stacking interactions, which are crucial for the organization of molecules in both solution and the solid state. The interplay of hydrogen bonding and π-π stacking can lead to the formation of well-defined molecular assemblies.

Crystal Engineering and Solid-State Interactions

Crystal engineering is the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. researchgate.net The solid-state structure of this compound and its derivatives would be governed by a network of non-covalent interactions.

Hydrogen Bonding: The primary amino group (N-H) is a strong hydrogen bond donor, while the pyrazine nitrogen atoms and the carbonyl oxygen of the ester are hydrogen bond acceptors. This combination allows for the formation of various hydrogen bonding motifs, such as chains or sheets, which dictate the packing of the molecules in the crystal lattice. tandfonline.commdpi.com In the crystal structures of primary amines, hydrogen bonding is a key structure-directing interaction. rsc.org Similarly, in aminopyridine salts, complex three-dimensional architectures are formed through extensive hydrogen bonding. nih.gov

π-π Stacking: The phenyl and pyrazine rings are capable of engaging in π-π stacking interactions. These interactions, where the aromatic rings stack on top of each other, contribute significantly to the stability of the crystal structure. The offset or parallel-displaced arrangement of these rings would be a key feature of the crystal packing.

The following table summarizes the key intermolecular interactions expected in the crystal structure of this compound.

Interaction TypeDonorAcceptorRole in Crystal Packing
Hydrogen BondN-H (amino)N (pyrazine), O (carbonyl)Formation of primary structural motifs (chains, dimers, etc.). mdpi.com
π-π StackingPhenyl ring, Pyrazine ringPhenyl ring, Pyrazine ringStabilization of the crystal lattice through stacking of aromatic systems. uj.edu.pl
C-H···N/OC-H (aromatic, methyl)N (pyrazine), O (carbonyl)Secondary interactions that contribute to the overall packing efficiency. tandfonline.com

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Methodologies

The creation of methyl 4-(5-aminopyrazin-2-yl)benzoate, while achievable through established methods, presents opportunities for significant procedural refinement. A primary focus for future research will be the development of more efficient and environmentally benign synthetic routes. Current strategies often involve multi-step processes that may utilize costly reagents and generate considerable waste.

Future endeavors are expected to concentrate on the implementation of greener chemical practices. This includes the exploration of catalytic systems that are both highly efficient and recyclable, minimizing the economic and environmental impact of the synthesis. Furthermore, the application of flow chemistry and microwave-assisted synthesis could drastically reduce reaction times and improve energy efficiency. A key goal is the design of synthetic pathways with higher atom economy, ensuring that a greater proportion of the starting materials are incorporated into the final product.

Exploration of Novel Reactivity Pathways and Functional Group Transformations

The inherent chemical functionalities of this compound—the amino group, the pyrazine (B50134) ring, and the methyl ester—offer a rich playground for chemical exploration. Future research is poised to delve into novel reactivity pathways and functional group transformations that can expand the chemical space accessible from this starting material.

Investigations into the selective modification of the pyrazine ring, beyond the established substitution patterns, could lead to the discovery of derivatives with unique electronic and steric properties. Moreover, exploring the diverse reactivity of the amino group through modern synthetic methodologies will enable the introduction of a wide range of functional moieties. The development of orthogonal strategies, where one functional group can be modified without affecting the others, will be crucial for the synthesis of complex and multifunctional molecules derived from this scaffold.

Integration into Advanced Materials with Tunable Properties

The aromatic and electron-rich nature of this compound makes it an attractive building block for the construction of advanced materials. A significant avenue for future research lies in the incorporation of this and related structures into polymers, metal-organic frameworks (MOFs), and other supramolecular assemblies.

By designing and synthesizing polymers that contain the this compound moiety, it may be possible to create materials with tailored optical, electronic, and thermal properties. These could find applications in areas such as organic electronics and high-performance plastics. In the realm of MOFs, the nitrogen atoms of the pyrazine ring and the amino group can act as coordination sites for metal ions, potentially leading to the formation of porous materials with applications in gas storage, separation, and catalysis.

Deepening Mechanistic Understanding through Advanced Computational Modeling

To complement experimental studies, advanced computational modeling will play a pivotal role in deepening our understanding of this compound at a molecular level. Techniques such as Density Functional Theory (DFT) can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives.

Computational studies can be employed to predict the most likely sites for chemical reactions, to elucidate the mechanisms of known transformations, and to design new molecules with specific desired properties. This in-silico approach can significantly accelerate the research and development process by prioritizing the most promising synthetic targets and experimental conditions, thereby saving time and resources.

Scalability Considerations for Industrial Applications

For this compound to transition from a laboratory curiosity to a commercially viable chemical, the scalability of its synthesis must be addressed. Future research will need to focus on developing robust and cost-effective processes that can be implemented on an industrial scale.

This involves not only optimizing the chemical reaction itself but also considering aspects such as purification, waste management, and process safety. Collaboration between academic researchers and industrial chemists will be essential to translate laboratory-scale syntheses into efficient and economical large-scale production methods.

Challenges and Opportunities in Structural Diversity and Scaffold Modification

While the core structure of this compound is well-defined, the systematic exploration of its structural diversity presents both challenges and significant opportunities. The ability to precisely modify the scaffold at various positions is key to unlocking the full potential of this class of compounds.

One of the primary challenges lies in achieving regioselectivity—the ability to direct a chemical transformation to a specific position on the molecule. Overcoming this will require the development of novel synthetic methods and a deeper understanding of the factors that govern reactivity. The opportunity, however, is immense. By creating a diverse library of derivatives, researchers can screen for a wide range of activities and properties, potentially leading to the discovery of new materials and molecules with valuable applications.

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